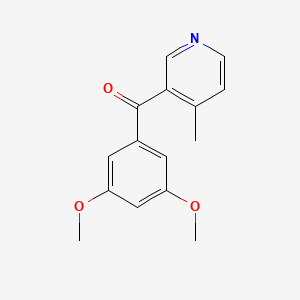

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Description

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-4-5-16-9-14(10)15(17)11-6-12(18-2)8-13(7-11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAKEGVACNLPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine typically involves the reaction of 3,5-dimethoxybenzoic acid with 4-methylpyridine under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoylpyridines with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including leukemia, breast, and prostate cancers. The mechanism often involves the modulation of biochemical pathways by binding to specific biological targets such as enzymes or receptors .

Case Study: Anticancer Screening

- A series of pyrrolo-fused heterocycles were designed as analogs of known microtubule inhibitors. Among these, compounds with structural similarities to this compound demonstrated promising growth inhibition against a panel of 60 human tumor cell lines, suggesting potential for further development in cancer therapeutics .

Synthesis and Chemical Properties

2.1 Synthesis Pathways

The synthesis of this compound can be achieved through various methods involving the reaction of substituted pyridines with benzoyl chlorides or related compounds. These synthetic routes are crucial for producing analogs that may enhance biological activity or reduce toxicity .

Table 1: Synthetic Routes for Related Compounds

| Compound Name | Synthesis Method | Notes |

|---|---|---|

| 3-(2,5-Dimethoxybenzoyl)-4-methylpyridine | Reaction with benzoyl chloride | Used as a building block for complex structures |

| 4-Methyl-3-(dimethoxybenzoyl)pyridine | Direct acylation of pyridine | Potential applications in drug development |

| Aditoprim | Intermediate synthesis from dimethoxy compounds | Exhibits antibacterial activity |

3.1 Interaction Studies

The interaction of this compound with biological targets has been a focal point in research. These interactions can lead to modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Study: Enzyme Inhibition

- Certain derivatives have been shown to inhibit key enzymes involved in cancer metabolism, which may contribute to their anticancer effects. For example, studies demonstrated that specific methylpyridine derivatives could effectively inhibit ATPase activity, suggesting a mechanism for their therapeutic action .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on synthetic methodologies, substituent effects, and hypothetical reactivity:

Key Observations :

- Substituent Effects: The electron-donating methoxy groups in 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine may enhance solubility compared to non-methoxy analogs (e.g., 3-benzoyl-4-methylpyridine) but could reduce electrophilicity at the benzoyl carbonyl group .

Physicochemical Properties

Data on exact melting points, solubility, or logP values for this compound are absent in the provided evidence. However, comparisons can be hypothesized:

- Lipophilicity : The two methoxy groups likely increase hydrophilicity relative to compounds with halogen or alkyl substituents.

- Stability : Benzoylated pyridines are generally stable under ambient conditions but may undergo hydrolysis under strongly acidic/basic conditions.

Biological Activity

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a dimethoxybenzoyl group and a methyl group. Its molecular structure allows for various interactions with biological targets, which can lead to significant pharmacological effects.

The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses.

- Kinase Inhibition: It has potential activity against various kinases implicated in cancer cell proliferation and survival.

Biological Activity Data

Research has provided insights into the biological effects of this compound. Below is a summary table of relevant findings:

Case Studies

-

Anti-inflammatory Effects:

A study involving animal models demonstrated that administration of this compound significantly reduced edema and inflammatory cytokines in induced arthritis models. The observed IC50 for COX-2 inhibition was reported at 50 μM, indicating moderate potency compared to traditional NSAIDs. -

Anticancer Activity:

In vitro studies showed that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 20 to 30 μM, suggesting it may serve as a lead compound for further development in oncology. -

Antioxidant Properties:

The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound demonstrated an IC50 value of 15 μM, indicating strong free radical scavenging ability. This property could contribute to its anti-inflammatory effects by reducing oxidative stress.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption: Rapidly absorbed after oral administration.

- Distribution: High volume of distribution due to lipophilicity.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion: Predominantly excreted via urine as metabolites.

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine?

The synthesis typically involves coupling a 3,5-dimethoxybenzoyl moiety to a 4-methylpyridine scaffold. Key steps include:

- Acylation : Reacting 4-methylpyridine derivatives with 3,5-dimethoxybenzoyl chloride under basic conditions (e.g., DIPEA in DCM) to form the benzoyl linkage .

- Protection/Deprotection : Methoxy groups may require protection during synthesis to prevent undesired side reactions .

- Catalysis : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing the pyridine ring, though direct methods are preferred for simplicity .

Q. How is the purity and structural integrity of this compound verified?

Methodological approaches include:

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

- Spectroscopy : -NMR and -NMR to confirm regiochemistry (e.g., distinguishing 3- vs. 4-substitution on pyridine) .

- Mass Spectrometry : HRMS for exact mass determination, critical for distinguishing isomers or degradation products .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Byproducts : Unreacted 3,5-dimethoxybenzoyl chloride or incomplete coupling intermediates.

- Mitigation :

- Use excess pyridine derivatives to drive the reaction to completion.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can regioselectivity challenges in the acylation of 4-methylpyridine be addressed?

Regioselectivity is influenced by:

- Directing Groups : Electron-donating groups (e.g., methyl at C4) activate specific positions for electrophilic substitution. Computational modeling (DFT) can predict reactive sites .

- Reaction Conditions : Lower temperatures (-20°C) and controlled stoichiometry minimize over-acylation .

Q. What methodologies optimize yield in multi-step syntheses involving 3,5-dimethoxybenzoyl derivatives?

- Stepwise Monitoring : Use TLC or in situ IR to track intermediate formation.

- Catalyst Screening : Pd(PPh) for coupling reactions (yields ~80–90%) vs. cheaper alternatives like PdCl(dppf) (yields ~60–70%) .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .

Q. How do steric and electronic effects influence the stability of this compound?

- Steric Effects : Bulky substituents at C3 and C5 reduce rotational freedom, increasing crystallinity and stability.

- Electronic Effects : Methoxy groups stabilize the benzoyl moiety via resonance, but may sensitize the compound to acidic/basic conditions. Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation pathways .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Comparative Analysis : Cross-reference -NMR shifts with structurally analogous compounds (e.g., 3,5-dimethoxybenzoyl chloride derivatives) .

- 2D NMR : NOESY or HSQC clarifies ambiguous proton-carbon correlations, especially in crowded aromatic regions .

Q. How can computational chemistry predict reactivity in derivatives of this compound?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.

- Docking Studies : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, guided by experimental IC data .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reaction yields reported for similar synthetic routes?

Q. What strategies validate conflicting biological activity data for this compound?

- Dose-Response Curves : Reproduce assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain variability in IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.